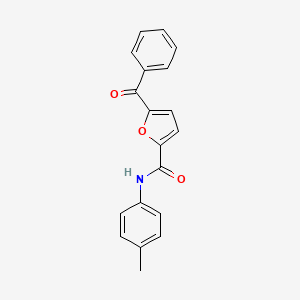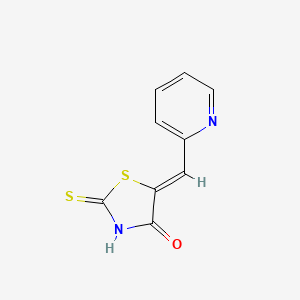![molecular formula C21H24N4O2S B3592742 N,N-diethyl-2-[[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3592742.png)
N,N-diethyl-2-[[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
概要
説明
N,N-diethyl-2-[[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide: is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-[[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Methoxyphenyl and Phenyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Sulfanyl Group: This step involves the reaction of the triazole intermediate with a suitable thiol reagent.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with diethylamine under appropriate conditions to form the acetamide group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the acetamide moiety, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the triazole ring can produce amines.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine:
Biological Studies: It can be used as a probe or tool in biochemical assays to study enzyme interactions or cellular processes.
Industry:
Coatings and Polymers: The compound’s stability and reactivity make it suitable for use in the production of specialized coatings or polymer materials.
作用機序
The mechanism by which N,N-diethyl-2-[[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
Uniqueness: N,N-diethyl-2-[[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide is unique due to its combination of a triazole ring, methoxyphenyl group, and phenyl group, which confer specific chemical and biological properties not found in simpler compounds like benzylamine or 1,2-cyclohexane dicarboxylic acid diisononyl ester.
特性
IUPAC Name |
N,N-diethyl-2-[[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-4-24(5-2)19(26)15-28-21-23-22-20(16-10-9-13-18(14-16)27-3)25(21)17-11-7-6-8-12-17/h6-14H,4-5,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACIMKQGMGHFGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-methoxybenzylidene)-3-{[(3-nitrophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B3592660.png)
![2-(2-BROMO-4-METHYLPHENOXY)-N'-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE](/img/structure/B3592666.png)
![6-[4-(morpholin-4-ylsulfonyl)phenyl]-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B3592668.png)

![1-(4-Chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]urea](/img/structure/B3592700.png)
![N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-[N-(4-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B3592711.png)
![5-[(E)-2-(4-chlorophenyl)ethenyl]-1-phenyltetrazole](/img/structure/B3592715.png)

![2-METHOXY-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE](/img/structure/B3592725.png)

![2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-N-phenylhydrazinecarbothioamide](/img/structure/B3592735.png)
![1,1'-[benzene-1,2-diylbis(methanediyloxy)]bis(1H-benzotriazole)](/img/structure/B3592746.png)
![10-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B3592754.png)
![1-Iodo-4-[3-(4-iodophenoxy)propoxy]benzene](/img/structure/B3592775.png)
